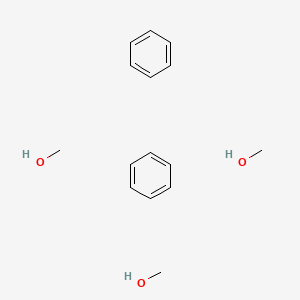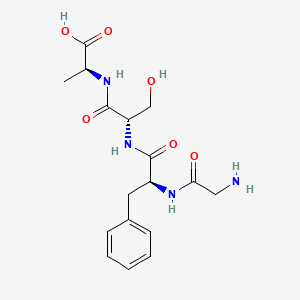![molecular formula C25H26N6O3 B14246992 Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide, 4-[[5-[(methoxyamino)carbonyl]-2-methylphenyl]amino]-5-methyl-N-(1-phenylethyl)-](/img/structure/B14246992.png)
Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide, 4-[[5-[(methoxyamino)carbonyl]-2-methylphenyl]amino]-5-methyl-N-(1-phenylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide, 4-[[5-[(methoxyamino)carbonyl]-2-methylphenyl]amino]-5-methyl-N-(1-phenylethyl)- is a complex heterocyclic compound that has garnered significant interest in medicinal chemistry. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which is known for its potential in targeting kinases in cancer therapy . The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide derivatives typically involves the use of simple building blocks such as pyrrole, chloramine, and formamidine acetate The reaction conditions often include the use of strong bases like sodium hydride and controlled addition of reagents to manage exothermic reactions .
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. The synthesis is carried out in a two-vessel-operated process, which allows for better control over reaction conditions and impurity profiles . This method has been successfully scaled up to produce kilogram quantities of the compound, demonstrating its feasibility for large-scale manufacturing .
化学反应分析
Types of Reactions: Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with different properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions are carefully controlled to ensure the desired outcome, often involving specific temperatures, solvents, and catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may introduce hydroxyl groups, while reduction reactions can remove oxygen-containing groups
科学研究应用
Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it is studied for its potential as a kinase inhibitor, which can be used in cancer therapy . The compound’s ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological pathways and developing targeted therapies .
作用机制
The mechanism of action of pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide involves its interaction with specific molecular targets, such as kinases . By binding to these targets, the compound can inhibit their activity, which is crucial in regulating various cellular processes. This inhibition can lead to the suppression of cancer cell growth and proliferation, making it a promising candidate for cancer therapy .
相似化合物的比较
Similar Compounds: Similar compounds to pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide include other pyrrolo[2,1-f][1,2,4]triazine derivatives, such as avapritinib and remdesivir . These compounds share the same core structure but differ in their functional groups, which can significantly impact their biological activity and therapeutic potential.
Uniqueness: What sets pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide apart from its similar compounds is its specific functional groups, which allow for unique interactions with molecular targets.
属性
分子式 |
C25H26N6O3 |
|---|---|
分子量 |
458.5 g/mol |
IUPAC 名称 |
4-[5-(methoxycarbamoyl)-2-methylanilino]-5-methyl-N-(1-phenylethyl)pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide |
InChI |
InChI=1S/C25H26N6O3/c1-15-10-11-19(24(32)30-34-4)12-21(15)29-23-22-16(2)20(13-31(22)27-14-26-23)25(33)28-17(3)18-8-6-5-7-9-18/h5-14,17H,1-4H3,(H,28,33)(H,30,32)(H,26,27,29) |
InChI 键 |
STNJCYKOXYBBIA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C(=O)NOC)NC2=NC=NN3C2=C(C(=C3)C(=O)NC(C)C4=CC=CC=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


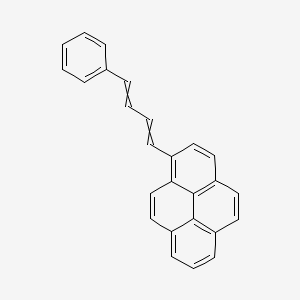
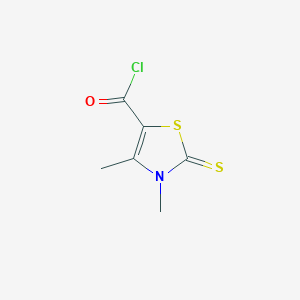

![(2S)-3-[(12-Hydroxydodecyl)oxy]propane-1,2-diol](/img/structure/B14246921.png)

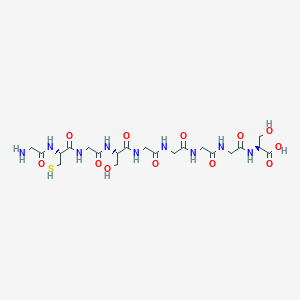
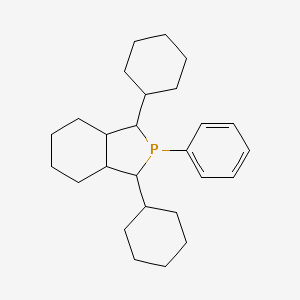
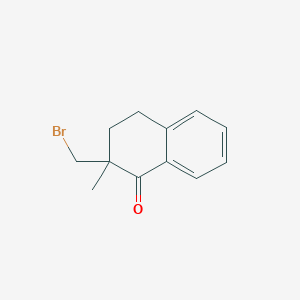
![2-[Chloro(difluoro)methyl]-2-ethoxy-3-phenyloxirane](/img/structure/B14246961.png)
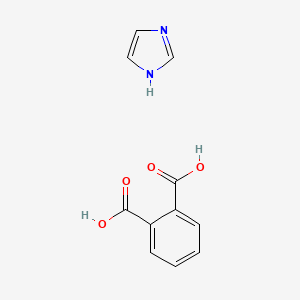
![2-[(4-chlorophenyl)sulfonylamino]-N-[(3,4-dimethoxyphenyl)methylideneamino]benzamide](/img/structure/B14246977.png)
![N-[(Methylideneamino)(methylsulfanyl)methyl]aniline](/img/structure/B14246978.png)
